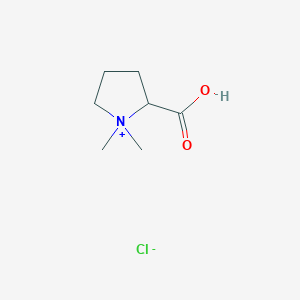

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

Beschreibung

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride (CAS 4136-37-2), commonly known as Stachydrine hydrochloride, is a quaternary ammonium alkaloid derivative. It features a pyrrolidine ring substituted with two methyl groups at the 1-position and a carboxylic acid group at the 2-position. Key properties include:

- Molecular formula: C₇H₁₄ClNO₂

- Molecular weight: 179.64 g/mol

- Appearance: White crystalline powder

- Melting point: 225°C

- Solubility: Highly soluble in water and methanol .

It is naturally sourced from plants such as Leonurus sibiricus (motherwort) and has applications in traditional medicine for cardiovascular and gynecological conditions. Recent studies highlight its role in inhibiting cancer cell proliferation by inducing G1-phase cell cycle arrest .

Eigenschaften

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMULOWUUIQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)O)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride typically involves the reaction of 1,1-dimethylpyrrolidine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often requiring a freezer storage under -20°C to maintain the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The process includes stringent quality control measures to ensure high purity (≥95%) and involves the use of cleanroom environments ranging from Class 100 to Class 100,000.

Analyse Chemischer Reaktionen

Types of Reactions

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is widely used in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and cellular metabolism.

Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit enzymes involved in tumor growth.

Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Wirkmechanismus

The mechanism of action of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride involves its interaction with specific enzymes that are crucial for the proliferation of malignant tumors. By inhibiting these enzymes, the compound effectively impedes the growth and spread of cancer cells. The molecular targets include various kinases and proteases involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

6-Amino-2-carboxypyridin-1-ium Perchlorate

- Structure: A pyridine ring substituted with an amino group at the 6-position and a carboxylic acid at the 2-position, paired with a perchlorate anion.

- Key differences :

(1S,2S)-2-Carboxy-1-(3-pyridin-3-ylmethyl)pyrrolidin-1-ium Dichloride Hemihydrate

Piperidinium, 2-Carboxy-1,1-dimethyl-, Chloride (CAS 101312-27-0)

- Structure : Piperidine ring (6-membered) with dimethyl and carboxylate groups.

- Similar chloride counterion but distinct pharmacokinetics due to ring size .

- Applications: Limited data available; likely explored in synthetic chemistry for alkaloid analogs.

Comparative Analysis Table

| Property | Stachydrine Hydrochloride | 6-Amino-2-carboxypyridin-1-ium Perchlorate | (1S,2S)-Pyridylmethyl Pyrrolidinium Dichloride | Piperidinium Analog (CAS 101312-27-0) |

|---|---|---|---|---|

| Core Structure | Pyrrolidine (5-membered) | Pyridine (aromatic) | Pyrrolidine with pyridylmethyl substituent | Piperidine (6-membered) |

| Substituents | 1,1-dimethyl; 2-carboxy | 6-amino; 2-carboxy | 3-pyridylmethyl; 2-carboxy | 1,1-dimethyl; 2-carboxy |

| Counterion | Chloride | Perchlorate | Dichloride | Chloride |

| Solubility | High in water, methanol | Low in organic solvents | Moderate (depends on hydration) | Likely similar to Stachydrine |

| Biological Activity | Anticancer, cell cycle arrest | Not reported | Metal coordination (MOFs) | Unknown |

| Applications | Herbal medicine, pharmacology | Crystallography | Coordination chemistry | Synthetic intermediates |

Research Findings and Functional Insights

- Stachydrine Hydrochloride : Demonstrated dose-dependent inhibition of MCF-7 and T47D breast cancer cells, with G1-phase arrest at 500–1000 µM concentrations . Its water solubility enhances bioavailability, making it suitable for oral formulations .

- Pyridine Derivatives : The perchlorate salt’s low solubility limits biomedical use but aids in crystallographic studies due to stable ionic packing .

- Pyridylmethyl Pyrrolidinium : The pyridyl group enables π-π interactions in MOFs, useful for gas storage or catalysis .

Biologische Aktivität

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, also known as Cadabine, is a quaternary ammonium compound with potential therapeutic applications. Its biological activity has garnered interest due to its interactions with various biological systems, particularly in the context of antimicrobial and anti-inflammatory properties.

- Molecular Formula : C7H14ClN

- Molecular Weight : 161.64 g/mol

- IUPAC Name : 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

The biological activity of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is primarily attributed to its ability to interact with enzymes and receptors within cells. The compound's structure allows it to form hydrogen bonds and ionic interactions, which can modulate enzymatic activities and influence cellular signaling pathways.

Biological Activity Overview

Research indicates that 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial growth and disrupting cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in various cellular models.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of less than 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis, demonstrating its potent antibacterial activity .

Anti-inflammatory Study

In a controlled in vitro study, the compound was tested on human macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential as an anti-inflammatory agent .

Data Tables

| Activity Type | Target Organism/Cell Type | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | <0.25 | Inhibition of bacterial growth |

| Antibacterial | Enterococcus faecalis | <0.25 | Inhibition of bacterial growth |

| Anti-inflammatory | Human macrophages | N/A | Reduced TNF-α production |

| Neuroprotective | Neuronal cell lines | N/A | Decreased apoptosis rates |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride?

- Methodological Answer : Synthesis involves methylation of L-proline using iodomethane, followed by hydrochlorination. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and infrared (IR) spectroscopy for functional group analysis. For crystallographic validation, X-ray diffraction (XRD) with refinement via SHELXL is recommended. Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to ensure accuracy .

Q. How should solubility and storage conditions be optimized for experimental use?

- Methodological Answer : Solubility varies by solvent:

Q. What safety protocols are critical for laboratory handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation (H332 hazard) and direct contact; refer to SDS for emergency measures (e.g., P304+P340 for inhalation incidents).

- Store in sealed containers under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Validate refinements using multiple software (e.g., SHELXL, OLEX2) to address systematic errors.

- Cross-check against the CSD for bond lengths, angles, and space group consistency (e.g., monoclinic P21/c or P21/n for related pyrrolidinium salts).

- Perform residual density analysis to identify disordered solvent molecules or occupancy issues .

Q. What experimental designs are appropriate for studying its inhibition of the NF-κB pathway?

- Methodological Answer :

- Cell Lines : Use MCF-7 or T47D breast cancer cells.

- Dosage : 50–1000 µM, with 24–72 hr exposure.

- Assays :

- Western blotting for cytosolic p-IκB (Ser32) and nuclear NF-κB p65.

- Flow cytometry to assess G1 phase cell cycle arrest.

- Include controls for dose-dependent effects and validate via MTT proliferation assays .

Q. How can hydrogen bonding networks in its crystal structure be analyzed systematically?

- Methodological Answer : Apply graph set analysis (Etter’s methodology) to categorize hydrogen bonds (e.g., chains, rings). Use software like Mercury (CSD suite) to visualize interactions and calculate geometric parameters (donor-acceptor distances, angles). Compare patterns with related betaine derivatives to identify stabilizing motifs .

Q. How to address contradictions in reported pharmacological data across studies?

- Methodological Answer :

- Standardize assay conditions (e.g., cell passage number, serum-free media pre-treatment).

- Validate compound purity via HPLC and mass spectrometry.

- Replicate studies using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) to confirm target specificity .

Q. What strategies optimize dose-response studies for cell cycle arrest mechanisms?

- Methodological Answer :

- Time Course : 24, 48, and 72 hr time points to capture dynamic effects.

- Concentration Gradient : 50–1000 µM, with triplicate replicates.

- Analysis : Combine flow cytometry (propidium iodide staining) with cyclin-dependent kinase (CDK) inhibitor profiling. Use SynergyFinder software to assess combinatorial effects with chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.